N-Benzyl-o-toluidine
Description
Structural Classification within Secondary Arylamines
Table 1: Structural and Chemical Identity of N-Benzyl-o-toluidine
| Property | Value |
| Molecular Formula | C14H15N nist.gov |
| Molecular Weight | 197.2756 g/mol nist.govncats.io |
| IUPAC Name | N-Benzyl-2-methylaniline chemspider.com |
| CAS Registry Number | 5405-13-0 nist.gov |
Historical Context of this compound in Organic Synthesis
The synthesis of this compound and its isomers has been documented in organic chemistry literature. Early methods for preparing related compounds, such as N-benzyl-m-toluidine, involved the electrolytic reduction of benzal-m-toluidine or the hydrolysis of N-benzyl-N-formyl-m-toluidine. orgsyn.org A more direct and efficient method involves the reaction of o-toluidine (B26562) with benzaldehyde (B42025) to form an intermediate Schiff base, which is then reduced. orgsyn.org For instance, the hydrogenation of the Schiff base formed from benzaldehyde and m-toluidine (B57737) using a Raney nickel catalyst yields N-benzyl-m-toluidine in high percentages. orgsyn.org
Another synthetic approach involves the reaction of an N-substituted toluidine with a benzyl (B1604629) halide. For example, N-benzyl-N-butyl-m-toluidine has been synthesized by reacting N-butyl-m-toluidine with benzyl chloride in the presence of a strong base like sodium hydride. acs.org The benzyl group is often employed as a protecting group for amines in multi-step organic syntheses due to its stability and the relative ease of its subsequent removal through hydrogenolysis. acs.orgresearchgate.net
Overview of this compound's Significance Across Scientific Disciplines
The significance of this compound and its parent compound, o-toluidine, spans several scientific fields:
Corrosion Inhibition: Aromatic amines, including toluidine derivatives, have been investigated as corrosion inhibitors for various metals. d-nb.inforesearchgate.net Schiff bases derived from o-toluidine have demonstrated significant corrosion inhibition efficiency, which increases with concentration. researchgate.net These compounds can form a protective film on the metal surface, hindering corrosion. researchgate.net Copolymers of aniline (B41778) and o-toluidine have also shown high inhibition efficiency. researchgate.net
Materials Science: o-Toluidine is a monomer used in the formation of intrinsically conducting polymers like poly(o-toluidine) (POT). d-nb.inforesearchgate.net These polymers and their composites with metal oxides are being explored for applications in electrochromic displays, optical devices, and as electroactive materials for electrodes and capacitors. researchgate.net
Chemical Synthesis: The N-benzyl group is a crucial protecting group in organic synthesis. acs.orgresearchgate.net The study of reactions involving N-benzylated toluidines, such as their thermal rearrangement, provides insights into reaction mechanisms involving free radicals. oup.com The pyrolysis of this compound yields various products through homolytic fission of the C-N bond. oup.com
Environmental and Analytical Chemistry: o-Toluidine, the precursor to this compound, is an environmental contaminant found in sources like cigarette smoke and as a by-product of certain industrial processes. iarc.fr This has led to the development of analytical methods to detect its presence in various environmental and biological samples. iarc.fr
Current Research Landscape and Emerging Areas for this compound
The current research involving this compound and related structures is focused on several key areas:
Advanced Catalysis: Recent research has focused on developing more efficient methods for the deprotection of N-benzyl amines. One notable advancement is the use of a mixed catalyst system, such as palladium on carbon (Pd/C) combined with niobic acid on carbon (Nb2O5/C), for the hydrogenative deprotection of N-benzyl groups. acs.orgresearchgate.net This method offers high yields and the advantage of using a reusable, heterogeneous catalyst. acs.orgresearchgate.net
Novel Material Synthesis: The development of novel composite materials based on poly(o-toluidine) is an active area of research. researchgate.net Scientists are exploring the integration of metal oxides like tungsten (IV) oxide and cerium (IV) oxide into the polymer matrix to enhance its structural, optical, and electrochemical properties for applications in energy storage and electronics. researchgate.net
Corrosion Science: The design and synthesis of new, more effective corrosion inhibitors based on toluidine derivatives continue to be an important research direction. researchgate.net Studies are focusing on understanding the relationship between the molecular structure of these compounds and their inhibition efficiency through experimental and computational methods. researchgate.net
Synthetic Methodology: The development of new synthetic routes and applications for thiazoline (B8809763) derivatives, which can be synthesized from related starting materials, is an expanding field. rsc.org These compounds have potential applications in catalysis and materials science. rsc.org
Table 2: Key Research Findings and Applications
| Research Area | Key Finding/Application |
| Catalysis | Efficient deprotection of N-benzyl groups using a Pd/C and Nb2O5/C mixed catalyst system. acs.orgresearchgate.net |
| Materials Science | Poly(o-toluidine)-based metal oxide composites show promise as electroactive materials for capacitors. researchgate.net |
| Corrosion Inhibition | Schiff bases from o-toluidine effectively inhibit mild steel corrosion in acidic environments. researchgate.net |
| Organic Synthesis | Thermal pyrolysis of this compound proceeds via a free radical mechanism. oup.com |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRIIGBAHKSVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202375 | |
| Record name | N-Benzyl-o-toluidine | |
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Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-13-0 | |
| Record name | N-Benzyl-2-methylaniline | |
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| Record name | N-Benzyl-o-toluidine | |
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| Record name | o-Toluidine, N-benzyl- | |
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| Record name | N-Benzyl-o-toluidine | |
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| Record name | N-benzyl-o-toluidine | |
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| Record name | N-Benzyl-o-toluidine | |
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Advanced Synthetic Methodologies for N Benzyl O Toluidine and Its Analogs
Reductive Amination Strategies for N-Benzyl-o-toluidine Formation
Reductive amination is a cornerstone in the synthesis of this compound. This process typically involves the reaction of o-toluidine (B26562) with benzaldehyde (B42025) to form an intermediate Schiff base, which is subsequently reduced to the final amine product. uomustansiriyah.edu.iq
Catalytic Hydrogenation of Schiff Bases Derived from o-Toluidine and Benzaldehyde
The formation of this compound can be efficiently achieved through the catalytic hydrogenation of the corresponding Schiff base, N-benzylidene-o-toluidine. This intermediate is formed from the condensation of o-toluidine and benzaldehyde. orgsyn.orgscirp.org The subsequent hydrogenation step is crucial and is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. nih.gov
The choice of catalyst is pivotal for the efficient hydrogenation of the Schiff base. Both noble and non-noble metal catalysts have been employed for this transformation.
Palladium-on-Carbon (Pd/C): Palladium-on-carbon is another highly effective heterogeneous catalyst for hydrogenation reactions. acs.org It is frequently used for the reduction of various functional groups, including the C=N bond in Schiff bases. beilstein-journals.org The efficiency of Pd/C can be influenced by the support material and the presence of co-catalysts. For instance, the use of niobic acid-on-carbon in conjunction with Pd/C has been shown to facilitate the deprotection of N-benzyl groups, a process mechanistically related to Schiff base hydrogenation. acs.org The particle size and dispersion of palladium on the support are crucial for its catalytic activity. researchgate.net
Table 1: Comparison of Catalyst Performance in Reductive Amination
| Catalyst | Typical Substrate | Product | Yield (%) | Reference |
| Raney Nickel | Benzaldehyde, m-toluidine (B57737) | N-benzyl-m-toluidine | 89–94 | orgsyn.org |
| Pd/C | N-benzylideneaniline derivatives | N-benzylanilines | 71-86 | nih.gov |
This table is generated based on available data for similar reactions and is for illustrative purposes.
The reaction conditions, specifically solvent and temperature, play a significant role in the outcome of the catalytic hydrogenation.
Solvent: The choice of solvent can affect the reaction rate and selectivity. Solvents like ethanol (B145695) and ether are commonly used. orgsyn.org In some cases, the use of a specific solvent can significantly accelerate the reaction. For instance, in the hydrogenation of a prostaglandin (B15479496) intermediate, switching from ethyl acetate (B1210297) to tetrahydrofuran (B95107) (THF) resulted in a shorter reaction time and higher yield. arkat-usa.org However, the solvent's physical properties, such as its ability to dissolve hydrogen, can also impact the reaction rate. researchgate.net Studies on the hydrogenation of other compounds have shown that non-polar solvents like n-hexane have less of an inhibitory effect compared to strongly adsorbing polar solvents like THF and methanol (B129727). researchgate.net
Temperature: The reaction temperature is a critical parameter. While some hydrogenations proceed efficiently at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate, especially with less active catalysts. orgsyn.org However, higher temperatures can sometimes lead to side reactions, such as the formation of dimers or other byproducts, which can reduce the yield of the desired product. arkat-usa.orgcdnsciencepub.com For example, in the hydrogenation of m-dinitrobenzene, increasing the temperature from 50 to 90 °C significantly reduced the reaction time. researchgate.net
Transfer Hydrogenation Approaches
Transfer hydrogenation presents an alternative to using molecular hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate, mediated by a catalyst. This technique can be advantageous as it avoids the need for high-pressure hydrogenation equipment.
For the reduction of imines, various hydrogen donors can be utilized in conjunction with transition metal catalysts. For instance, a ruthenium-catalyzed reaction has been observed where an alcohol acts as the hydrogen source to reduce an imine to the corresponding secondary amine. ionike.com This process is part of a one-pot reaction sequence for synthesizing N-substituted secondary amines from nitroarenes and alcohols. ionike.com Manganese complexes have also been shown to catalyze the transfer hydrogenation of imines, which are formed in situ from anilines and aldehydes derived from alcohols. beilstein-journals.org
N-Alkylation Protocols for this compound Synthesis
N-alkylation offers a direct route to this compound by forming the C-N bond between o-toluidine and a benzyl (B1604629) group source.
Catalytic N-Alkylation with Benzyl Alcohols via Borrowing Hydrogen Mechanism
The "borrowing hydrogen" or "hydrogen auto-transfer" mechanism is a sustainable and atom-economical method for the N-alkylation of amines with alcohols. nih.govrsc.orguclm.es This process avoids the use of alkyl halides and generates water as the only byproduct. rsc.org
The mechanism involves three main steps:
The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde (in this case, benzaldehyde). uclm.esrsc.org
The in situ generated aldehyde then undergoes a condensation reaction with the amine (o-toluidine) to form a Schiff base (N-benzylidene-o-toluidine). rsc.org
Finally, the metal hydride species, formed in the first step, hydrogenates the imine to yield the N-alkylated amine (this compound) and regenerates the catalyst. rsc.orgnih.gov
A variety of transition metal catalysts, including those based on iridium, nih.govcsic.escsic.es ruthenium, uclm.es palladium, rsc.org and non-noble metals like manganese, beilstein-journals.orgnih.gov nickel, rsc.orgthieme-connect.com and tungsten, chemrxiv.org have been developed for this transformation. For example, manganese pincer complexes have been shown to effectively catalyze the selective N-alkylation of various anilines with alcohols. nih.gov Similarly, a catalyst system generated in situ from Ni(COD)₂ and KOH has proven highly active for the N-alkylation of anilines with a broad range of alcohols. rsc.org
Table 2: Examples of Catalytic Systems for N-Alkylation via Borrowing Hydrogen
| Catalyst System | Amine | Alcohol | Product Yield (%) | Reference |
| Manganese Pincer Complex | m-toluidine | Benzyl alcohol | up to 95 | beilstein-journals.org |
| Ni(COD)₂ / KOH | Aniline (B41778) | Benzyl alcohol | High | rsc.org |
| NiCuFeOx | Aniline | Benzyl alcohol | 85 (1st reuse) | thieme-connect.com |
| Iridium-NHC Complex | Aniline | Benzyl alcohol | Quantitative | csic.es |
This table provides examples of catalyst systems and their effectiveness in N-alkylation reactions similar to the synthesis of this compound.
Alkylation with Benzyl Halides
A traditional and widely used method for the synthesis of this compound is the direct N-alkylation of o-toluidine with a benzyl halide, such as benzyl chloride or benzyl bromide. acs.org This reaction proceeds via a standard nucleophilic substitution mechanism, where the nitrogen atom of the o-toluidine acts as the nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic. Common bases include sodium hydride (NaH) or sodium carbonate. acs.orgprepchem.com A polar aprotic solvent like dimethylformamide (DMF) is often employed to facilitate the reaction. acs.org For example, N-benzyl-N-butyl-m-toluidine can be synthesized by treating N-butyl-m-toluidine with NaH followed by benzyl chloride in DMF. acs.org A similar principle applies to the direct benzylation of o-toluidine.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances in chemical production. These principles are increasingly being applied to the synthesis of this compound and its precursors, leading to more sustainable and efficient processes.
Solvent-Free and Catalyst-Free Methodologies for Imine Precursors
The synthesis of this compound can be achieved through a two-step process involving the initial formation of an imine (N-benzylidene-o-toluidine) from the condensation of o-toluidine and benzaldehyde, followed by the reduction of the imine. Significant green advancements have been made in the synthesis of this imine precursor.
Remarkably, the reaction between an aldehyde and an amine to form an imine can proceed efficiently without any solvent or catalyst. scirp.orgresearchgate.net Researchers have demonstrated that simply mixing o-toluidine with an aldehyde like p-tolualdehyde at room temperature, followed by the application of a vacuum to remove the water byproduct, can yield the corresponding imine in near-quantitative yields (99%). scirp.orgresearchgate.net This method is exceptionally clean as it often requires no further purification. scirp.org Other solvent-free techniques, such as grinding the solid reactants together in a mortar and pestle, have also been used to produce imines in high yields. bibliotekanauki.pl These approaches offer high atom economy and simplify the workup procedure, aligning perfectly with the goals of green chemistry. scirp.orgbibliotekanauki.pl
| Aldehyde | Amine | Conditions | Yield | Source(s) |
|---|---|---|---|---|
| p-Tolualdehyde | o-Toluidine | Solvent-free, catalyst-free, 1.5h stirring then 3.0h vacuum | 99% | scirp.orgresearchgate.net |
| p-Anisaldehyde | o-Toluidine | Solvent-free, catalyst-free, vacuum applied | 99% | scirp.org |
| ortho-Vanillin | para-Toluidine | Solvent-free, solid-solid reaction | Quantitative | acs.org |
| o-Vanillin | p-Toluidine (B81030) | Solvent-free, grinding for 10-12 minutes | ~96% | bibliotekanauki.pl |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. unito.it The use of microwave irradiation can significantly enhance the efficiency of synthesizing this compound and its derivatives.
In reactions involving o-toluidine, the application of microwave energy has been shown to reduce reaction times from several hours to mere minutes. nih.gov For example, a substitution reaction with o-toluidine that required 3 hours of conventional reflux was completed in 11 minutes and 20 seconds under microwave irradiation, while another that took 5.5 hours was finished in just over 3 minutes. nih.gov These enhancements are attributed to the efficient and rapid heating of the reaction mixture by microwave energy. unito.it This technology can be applied to various steps in the synthesis of this compound, including the formation of the imine intermediate and direct alkylation reactions, making it a key technology for sustainable chemical synthesis. unito.itnih.govtandfonline.com
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Source(s) |
|---|---|---|---|
| Synthesis of N-o-tolyl-1H-benzo[d] whiterose.ac.ukCurrent time information in Denbighshire, GB.oup.comtriazole-5-carboxamide | 4 hours (reflux) | 4 minutes 30 seconds | nih.gov |
| Synthesis of 1-((o-tolylamino)methyl)-1H-benzo[d] whiterose.ac.ukCurrent time information in Denbighshire, GB.oup.comtriazole | 5 hours 30 minutes (reflux) | 3 minutes 10 seconds | nih.gov |
| Synthesis of 5-(chloromethyl)-1-(o-tolyl)-1H-benzo[d] whiterose.ac.ukCurrent time information in Denbighshire, GB.oup.comtriazole | 3 hours (reflux) | 11 minutes 20 seconds | nih.gov |
| Synthesis of Phthalazine derivatives | 4-6 hours (reflux) | 9-20 minutes | tandfonline.com |
Synthesis of Structural Analogs and this compound Derivatives
The synthetic methodologies used for this compound can be readily adapted to produce a wide range of structural analogs and derivatives. These compounds are valuable for structure-activity relationship studies and for developing new chemical entities with tailored properties.
Positional isomers, such as N-benzyl-m-toluidine and N-benzyl-p-toluidine, are synthesized using the same procedures as for the ortho-isomer, simply by substituting m-toluidine or p-toluidine as the starting amine. orgsyn.org For instance, the reductive amination of benzaldehyde with p-toluidine yields N-benzyl-p-toluidine. orgsyn.org
Derivatives can also be created by introducing substituents onto either the benzyl or the toluidine aromatic rings. The Friedel-Crafts alkylation of o-toluidine can be used to introduce alkyl groups onto its aromatic ring. google.com For example, reacting o-toluidine with propylene (B89431) in the presence of aluminum chloride yields 2-methyl-6-isopropylaniline. google.com
Furthermore, the secondary amine functionality of this compound allows for further derivatization. It can be N-alkylated to form tertiary amines, such as N-benzyl-N-methyl-o-toluidine, or acylated with acid chlorides or anhydrides to form amide derivatives. cbijournal.comcdnsciencepub.com For example, o-toluidine can be reacted with 4-methyl benzoic acid in the presence of a peptide coupling agent to form N-(o-tolyl)-4-methylbenzamide. cbijournal.com
| Analog/Derivative Type | Example Compound | Synthetic Approach | Source(s) |
|---|---|---|---|
| Positional Isomer | N-Benzyl-m-toluidine | Reductive amination of benzaldehyde with m-toluidine. | orgsyn.org |
| Positional Isomer | N-Benzyl-p-toluidine | Reductive amination of benzaldehyde with p-toluidine. | orgsyn.org |
| Ring-Alkylated Derivative | 2-Methyl-6-isopropylaniline | Alkylation of o-toluidine with propylene and AlCl₃. | google.com |
| Amide Derivative | N-(o-tolyl)-4-methylbenzamide | Peptide coupling of o-toluidine and 4-methyl benzoic acid. | cbijournal.com |
| Tertiary Amine Analog | N-Benzyl-N-methylaniline | Subject of thermal rearrangement studies. | cdnsciencepub.com |
Preparation of N-Benzyl-anilines and Related N-Aryl/Alkyl Benzamides
The synthesis of N-benzylanilines, including this compound, can be achieved through several established and novel routes. These methods range from classical reactions to more advanced, catalyst-free approaches.
One of the most direct methods is the reductive amination of benzaldehyde with o-toluidine. This two-step process first involves the formation of a Schiff base (N-benzylidene-o-toluidine), which is subsequently reduced to the target secondary amine. dergipark.org.trorgsyn.orggoogle.com A common procedure involves mixing benzaldehyde and m-toluidine, followed by hydrogenation using a Raney nickel catalyst to achieve yields as high as 89–94%. orgsyn.org A similar strategy involves the condensation of primary amines with salicylaldehydes, followed by reduction with sodium borohydride (B1222165) to form the N-benzylaniline structure. nih.gov
Another prevalent method is the direct N-alkylation of an aniline with a benzyl halide, such as benzyl chloride or benzyl bromide. dergipark.org.trorgsyn.org A typical procedure involves heating aniline with benzyl chloride in the presence of a base like sodium bicarbonate to neutralize the liberated hydrochloric acid, yielding N-benzylaniline in 85–87% yield. orgsyn.org To avoid the formation of di-substituted products, the reaction conditions must be carefully controlled. dergipark.org.tr Variations include using sodium hydride (NaH) as a base in a solvent like dimethylformamide (DMF). acs.org
More recent advancements include a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. This method proceeds through a sequential imine condensation–isoaromatization pathway, providing the desired aniline derivatives in yields ranging from 23–82%. beilstein-journals.org Additionally, N-benzylaniline can be synthesized by heating aniline with benzyl alcohol in the presence of triphenyl phosphite (B83602) in an autoclave, resulting in a 90% yield. prepchem.com A one-pot synthesis from nitroarenes and alcohols has also been developed using a nano-gold supported on an iron oxide catalyst, achieving high conversion and selectivity. researchgate.net
The synthesis of N-Aryl/Alkyl Benzamides related to this compound is also of significant interest. These compounds are typically prepared through the reaction of a carboxylic acid or its derivative (like an acyl chloride) with an amine. dergipark.org.trmdpi.com For instance, N-(p-tolyl)benzamide can be prepared by reacting benzoyl chloride with p-toluidine. mdpi.com Modern peptide coupling reagents are also employed; the reaction between 4-methyl benzoic acid and o-toluidine using EDC.HCl as a coupling agent in a suitable solvent like THF has been optimized to produce the corresponding benzamide (B126) in good yield. cbijournal.com Other advanced methods include the rhodium-catalyzed reaction of substituted benzoic acids with isocyanates and the decomposition of N-aryl-N'-benzoylthioureas using an iodine-alumina catalyst under solvent-free conditions. rsc.orgnih.gov
Table 1: Selected Synthetic Methods for N-Benzylanilines
| Method | Reactants | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|---|
| Reductive Amination | Benzaldehyde, m-toluidine | Raney Nickel, H₂ | 89-94% | orgsyn.org |
| Direct N-Alkylation | Aniline, Benzyl chloride | NaHCO₃, H₂O | 85-87% | orgsyn.org |
| Reaction with Alcohol | Aniline, Benzyl alcohol | Triphenyl phosphite | 90% | prepchem.com |
| Catalyst-Free Synthesis | (E)-2-arylidene-3-cyclohexenone, Primary amine | DME, 60 °C | 23-82% | beilstein-journals.org |
| From Nitroarenes | Nitrobenzene, Benzyl alcohol | Au/Fe₂O₃, H₂ | >96% selectivity | researchgate.net |
Table 2: Selected Synthetic Methods for N-Aryl Benzamides
| Method | Reactants | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|---|
| Peptide Coupling | 4-Methyl benzoic acid, o-Toluidine | EDC.HCl, Base, THF | Good | cbijournal.com |
| From Acyl Chloride | Benzoyl chloride, p-Toluidine | Triethylamine, Benzene (B151609) | - | mdpi.com |
| From Benzoylthioureas | N-2-pyridinyl-N'-benzoylthiourea | Iodine-alumina | 74% | rsc.org |
| Rhodium Catalysis | Benzoic acid, Isocyanate | Rhodium catalyst | - | nih.gov |
Formation of Halogenated and Nitrated Derivatives
The introduction of halogen and nitro groups onto the this compound scaffold requires specific synthetic strategies that account for the directing effects of the existing substituents.
For halogenation , studies on the kinetics of halogenating anilines and toluidines provide insight into effective methods. The halogenation of o-toluidine can be carried out using N-chloro-p-toluene sulphonamide (CAT) in an ethanol-water mixture under buffered conditions to yield halogenated products. researchgate.net The reactivity order is generally found to be p-toluidine > o-toluidine > aniline. researchgate.net Another approach to creating related halogenated structures involves reacting o-toluidine with 2-bromo-2-methylpropanoyl bromide to synthesize 2-bromo-2-methyl-N-o-tolylpropanamide, an N-acylated and halogenated derivative. nih.gov
The nitration of the this compound structure presents a challenge due to the sensitivity of the amino group and the benzyl group to strong oxidizing conditions. A common strategy for the nitration of toluidines involves first protecting the amino group via acylation. google.com For example, o-toluidine can be reacted with acetic anhydride (B1165640), followed by nitration with nitric acid, and subsequent hydrolysis to yield p-nitro-o-toluidine. google.com A similar protective group strategy would be applicable to this compound. The benzyl group itself offers some steric hindrance and influences the position of nitration. The synthesis of 2-nitrotoluene, a precursor to o-toluidine, is achieved through the nitration of toluene (B28343). wikipedia.orgnih.gov The existence of compounds such as N-benzyl-o-chloroaniline and dinitroso derivatives of N-benzyl-m-toluidine in patent literature further indicates that halogenated and nitrated (or related nitroso) analogs are synthetically accessible. google.com
Table 3: Methods for Functionalization of the Toluidine Ring
| Reaction | Substrate | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Halogenation | o-Toluidine | N-chloro-p-toluene sulphonamide (CAT) | Chloro-o-toluidine | researchgate.net |
| Nitration (via protection) | o-Toluidine | 1. Acetic anhydride 2. HNO₃ 3. Acid hydrolysis | p-Nitro-o-toluidine | google.com |
Mechanistic Studies of Chemical Reactivity and Transformations of N Benzyl O Toluidine
Thermal Rearrangement Pathways of N-Benzyl-o-toluidine
Homolytic Fission Mechanisms of the N-Alkyl Bond
The initial and rate-determining step in the thermal rearrangement of this compound is the homolytic fission of the N-alkyl (C-N) bond. oup.comoup.com This cleavage results in the formation of two primary radical species: a benzyl (B1604629) radical and an o-toluidino radical. oup.comoup.com
Equation 1: Homolytic Fission of this compound
The formation of these radicals initiates a cascade of subsequent reactions, including dimerization, disproportionation, and substitution, which ultimately lead to the diverse array of final products observed. oup.comresearchgate.net The presence of products like bibenzyl and toluene (B28343) strongly supports the intermediacy of the benzyl radical. oup.com
Identification and Characterization of Rearrangement Products
The pyrolysis of this compound yields a mixture of amines, hydrocarbons, and heterocyclic compounds. oup.comresearchgate.net The distribution of these products provides evidence for the proposed free radical mechanism.
A significant product of the thermal rearrangement is o-toluidine (B26562). oup.comresearchgate.net Its formation is a direct consequence of the o-toluidino radical abstracting a hydrogen atom from another molecule in the reaction mixture. Additionally, ammonia (B1221849) is produced, indicating further decomposition pathways. oup.comresearchgate.net Another key product is 4-amino-3-methyldiphenylmethane, which arises from the coupling of the benzyl radical with the o-toluidino radical at the position para to the amino group, which is sterically less hindered. oup.com
The benzyl radicals generated from the initial homolytic fission can undergo several reactions. Dimerization of two benzyl radicals leads to the formation of bibenzyl. oup.com Toluene is formed when a benzyl radical abstracts a hydrogen atom from the reaction medium. oup.comresearchgate.net The presence of trans-stilbene (B89595) suggests further reactions of the initial products, likely involving the oxidation of bibenzyl. oup.com
A notable transformation observed during the pyrolysis of this compound is the formation of 2,3-diphenyl-7-methylindole. oup.comresearchgate.net This cyclization product indicates a more complex reaction cascade involving the initial radical species and subsequent intramolecular rearrangements and condensations. The formation of such indole (B1671886) derivatives is a characteristic feature of the thermal reactions of N-benzylanilines. researchgate.net
While not a direct product from this compound itself, the pyrolysis of the related isomer, N-benzyl-p-toluidine, yields 2,7-dimethyl-9-phenylacridine. oup.comoup.com This highlights a common reaction pathway for N-benzylated toluidines, where intramolecular cyclization and subsequent aromatization lead to the formation of the stable acridine (B1665455) ring system. oup.com The formation of 2-amino-5-methyldiphenylmethane is proposed as an intermediate which is then consumed in the formation of the acridine derivative. oup.com
Table 1: Products from the Thermal Rearrangement of this compound
| Product Class | Specific Compound |
| Amines | o-Toluidine |
| 4-Amino-3-methyldiphenylmethane | |
| Ammonia | |
| Hydrocarbons | Toluene |
| Bibenzyl | |
| trans-Stilbene | |
| Heterocyclic Compounds | 2,3-Diphenyl-7-methylindole |
Influence of Solvent and Reaction Conditions on Product Distribution
The solvent environment and reaction conditions play a critical role in directing the outcome of chemical transformations involving this compound. Studies have shown that thermal rearrangements of this compound lead to different product distributions depending on the solvent used. When this compound is heated in a nitrogen atmosphere around 333°C, it undergoes pyrolysis, yielding products such as ammonia, toluene, bibenzyl, trans-stilbene, o-toluidine, 4-amino-3-methyldiphenylmethane, and 2,3-diphenyl-7-methylindole. oup.com The formation of these products suggests a free radical mechanism involving the homolytic fission of the alkyl-N-bond. oup.com
The use of high-boiling solvents like phenol (B47542) or quinoline (B57606) during the thermal rearrangement of this compound results in the formation of the expected rearrangement products alongside 2- and 4-benzylphenols or 2- and 4-benzylquinolines, respectively. oup.com This indicates that the benzyl radical formed during the pyrolysis can react with the solvent molecules.
In the context of N-benzyl deprotection via catalytic hydrogenation, the choice of solvent significantly impacts the reaction efficiency. For the debenzylation of N-benzyl dioctylamine, a model substrate, methanol (B129727) and isopropanol (B130326) were found to be effective solvents, leading to complete deprotection. nih.gov In contrast, toluene and water proved to be inefficient, highlighting the importance of the solvent's ability to facilitate the catalytic process. nih.gov The solubility of o-toluidine, a related compound, is higher in organic solvents like ethanol (B145695) and acetone (B3395972) compared to water, which can be attributed to the non-polar aromatic ring favoring non-polar environments. solubilityofthings.com
The table below summarizes the effect of different solvents on the debenzylation of a model N-benzyl amine.
| Solvent | Reaction Time (min) | Conversion of Starting Material (%) | Yield of Deprotected Amine (%) |
| Methanol | 45 | 100 | quant. |
| Isopropanol | 45 | 98 | 98 |
| Toluene | 60 | 41 | 38 |
| Water | 60 | 2 | 8 |
| Data derived from a study on the debenzylation of N-benzyl dioctylamine. nih.gov |
N-Benzyl Deprotection Reactions
The benzyl group is a commonly used protecting group for amines in organic synthesis. nih.gov Its removal, or deprotection, is a crucial step in the synthesis of many target molecules.
Catalytic hydrogenation is a widely employed method for the deprotection of N-benzyl groups due to its "green" and sustainable nature, allowing for easy removal and reuse of the catalyst. nih.govacs.org This method typically involves the use of a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govacs.org However, the catalytic activity of Pd/C can decrease over time due to the strong coordination of the amine substrate and product to the palladium surface. nih.govacs.org This often necessitates the use of high pressure and/or high temperature to achieve complete deprotection. nih.govacs.org
The mechanism of hydrogenative cleavage involves the adsorption of the N-benzyl amine onto the catalyst surface, followed by the cleavage of the C-N bond by hydrogen. The benzyl group is converted to toluene, and the deprotected amine is released. organic-chemistry.org
To overcome the limitations of using Pd/C alone, mixed catalyst systems have been developed. A notable example is the combination of palladium-on-carbon (Pd/C) with niobic acid-on-carbon (Nb2O5/C). nih.govacs.org Niobic acid-on-carbon is a solid acid catalyst that significantly accelerates the Pd/C-catalyzed hydrogenative deprotection of N-benzyl groups. nih.govacs.org
The addition of Nb2O5/C allows the reaction to proceed efficiently at room temperature and atmospheric pressure, conditions under which the reaction with Pd/C alone is often sluggish. nih.gov It is believed that the acidic nature of niobic acid assists in the reaction, possibly by protonating the amine and reducing its coordination to the palladium catalyst, thus preventing catalyst poisoning. nih.govsbq.org.br This mixed catalytic system has been shown to be effective for the deprotection of a variety of N-benzyl amines, including this compound, providing the corresponding deprotected amines in excellent yields. nih.govacs.org A key advantage of this system is that the heterogeneous catalysts can be easily removed by filtration, and the deprotected amine can be isolated without the need for a neutralization step. nih.govacs.org
The following table presents a comparison of the debenzylation of an N-benzyl amine using Pd/C alone versus the mixed Pd/C and Nb2O5/C system.
| Catalyst System | Reaction Time | Yield of Deprotected Amine |
| 10% Pd/C | 90 min | Incomplete |
| 10% Pd/C + 10% Nb2O5/C | 45 min | Quantitative |
| Data derived from a study on the debenzylation of N-benzyl dioctylamine. nih.gov |
Reactivity Towards Electrophiles and Nucleophiles
The this compound molecule contains two aromatic rings: the toluidine ring and the benzyl ring. Both rings are susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. pressbooks.pubminia.edu.eg The amino group (-NH-) on the toluidine ring is a powerful activating group and an ortho-, para-director. uomustansiriyah.edu.iq This means it increases the electron density of the aromatic ring, making it more reactive towards electrophiles, and directs incoming electrophiles to the positions ortho and para to the amino group. uomustansiriyah.edu.iqschoolwires.net
The methyl group on the toluidine ring is also an activating, ortho-, para-directing group, albeit weaker than the amino group. minia.edu.eg The combined effect of these two groups makes the toluidine ring highly activated towards electrophilic substitution.
Conversely, the benzyl group attached to the nitrogen atom can be considered a substituent on the second aromatic ring. The reactivity of this ring towards electrophiles would be influenced by the electron-withdrawing or -donating nature of the N-o-toluidinyl group.
The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophilic center. This allows it to react with various electrophiles. organic-chemistry.org For instance, the nitrogen can be alkylated by reacting with alkyl halides. uomustansiriyah.edu.iq
The nitrogen atom's basicity allows it to react with acids to form ammonium (B1175870) salts. uomustansiriyah.edu.iq This property is also relevant in the context of catalytic debenzylation, where the addition of an acid can protonate the amine, influencing its interaction with the catalyst. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl O Toluidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon environments within N-Benzyl-o-toluidine.
Proton NMR (¹H NMR) spectroscopy confirms the presence of all hydrogen atoms in this compound and provides insights into their chemical environment and connectivity. The spectrum typically exhibits distinct signals for the aromatic protons on both the benzyl (B1604629) and o-tolyl rings, the methylene (B1212753) (-CH2-) protons of the benzyl group, and the methyl (-CH3) protons of the o-tolyl group.
In some cases, particularly in derivatives or under specific solvent and temperature conditions, the ¹H NMR spectrum may show evidence of rotamers. researchgate.net This phenomenon arises from the restricted rotation around the C-N bond, leading to distinct sets of signals for different conformational isomers. researchgate.netresearchgate.netrsc.org For instance, studies on related N-substituted toluidines have demonstrated the presence of major and minor rotamers, identifiable by separate signals in the NMR spectrum. rsc.org
A representative ¹H NMR spectrum of a related compound, N-benzyl-3-chloro-2-methylaniline, shows characteristic shifts: aromatic protons appear in the range of δ 7.40–6.52 ppm, the methylene protons as a singlet at δ 4.38 ppm, and the methyl protons as a singlet at δ 2.25 ppm. uva.nl While specific shift values for this compound may vary slightly, the pattern is expected to be similar.
Table 1: Representative ¹H NMR Data for this compound Analogs
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic Protons | 7.40–6.52 | Multiplet | uva.nl |
| Methylene Protons (-CH₂) | 4.38 | Singlet | uva.nl |
This table is based on data for N-benzyl-3-chloro-2-methylaniline and serves as an illustrative example.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete assignment of the carbon framework.
The spectrum will show signals for the aromatic carbons of both rings, the methylene carbon, and the methyl carbon. The chemical shifts are influenced by the electronic environment of each carbon. For example, in N-benzyl-3-chloro-2-methylaniline, the aromatic carbons resonate between δ 147.23 and 108.72 ppm, the methylene carbon at δ 48.66 ppm, and the methyl carbon at δ 13.73 ppm. uva.nl The specific assignments for this compound would follow a comparable pattern.
Table 2: Representative ¹³C NMR Data for this compound Analogs
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic Carbons | 147.23–108.72 | uva.nl |
| Methylene Carbon (-CH₂) | 48.66 | uva.nl |
This table is based on data for N-benzyl-3-chloro-2-methylaniline and serves as an illustrative example.
While not applicable to this compound itself, Fluorine-19 NMR (¹⁹F NMR) is a crucial technique for characterizing fluorinated analogs. For instance, in the analysis of N-benzyl-2,3-difluoroaniline, ¹⁹F NMR would provide distinct signals for each fluorine atom, offering valuable information about their positions and electronic environments on the aromatic ring. uva.nl
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov
Key vibrational modes include the N-H stretch of the secondary amine, C-H stretches of the aromatic rings and the methyl/methylene groups, C=C stretching within the aromatic rings, and C-N stretching. The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound, which serves as a reference for its vibrational characteristics. nist.gov In related toluidine derivatives, the N-H stretching vibration is a key diagnostic peak. researchgate.net For instance, in benzotriazole (B28993) derivatives containing a secondary amine, the N-H stretch appears in the range of 3254-3385 cm⁻¹. ijpsonline.com
Table 3: Key IR Absorption Bands for this compound and Related Compounds
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3254–3385 | ijpsonline.com |
| C-H Stretch (Aromatic) | 3024–3047 | ijpsonline.com |
| C-H Stretch (Aliphatic) | 2843–2934 | ijpsonline.com |
| C=C Stretch (Aromatic) | ~1568 | ijpsonline.com |
This table includes data from related compounds to illustrate typical frequency ranges.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the UV region, corresponding to π → π* transitions within the aromatic rings. scispace.com The conjugation between the phenyl and tolyl rings through the nitrogen atom influences the energy and intensity of these transitions. Studies on related compounds, such as azo derivatives of p-toluidine (B81030), show strong peaks that are assigned to n → π* and π → π* transitions. scispace.com The specific wavelengths and molar absorptivities of these transitions are sensitive to the solvent and the substitution pattern on the aromatic rings.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The mass spectrum of this compound shows a molecular ion peak [M]⁺ that corresponds to its molecular weight (197.28 g/mol ). nist.govnih.gov
The fragmentation of this compound under electron impact is expected to involve the cleavage of the C-N bonds. A prominent fragmentation pathway is the loss of a hydrogen atom to form the [M-1]⁺ ion. Another key fragmentation is the cleavage of the benzyl-nitrogen bond, leading to the formation of the benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak, and the o-toluidinyl radical. nih.gov The o-toluidine (B26562) cation radical may also be observed. The study of the pyrolysis of this compound has identified products that align with the homolytic fission of the alkyl-N-bond, further supporting these fragmentation pathways. oup.com
Table 4: Major Ions in the Mass Spectrum of this compound
| m/z | Ion | Significance | Reference |
|---|---|---|---|
| 197 | [C₁₄H₁₅N]⁺ | Molecular Ion | nih.gov |
| 91 | [C₇H₇]⁺ | Benzyl Cation (often base peak) | nih.gov |
This table is based on data for the isomeric N-Benzyl-p-toluidine, which is expected to have a very similar fragmentation pattern.
Other Advanced Characterization Techniques
Beyond the foundational spectroscopic methods of NMR, IR, and Mass Spectrometry, a suite of other advanced techniques can provide deeper insights into the specific properties of this compound, from its solid-state arrangement to its photophysical behavior and surface morphology.
X-ray Diffraction Studies for Solid-State Structure
Single-crystal X-ray diffraction (SXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions.
While a dedicated single-crystal X-ray structure for this compound is not readily found in published literature, the structure of the closely related compound, N-ethyl-o-toluidine, has been successfully elucidated using an innovative technique known as the crystalline sponge method. researchgate.net This method allows for the X-ray crystallographic analysis of liquid or non-crystalline compounds by absorbing them into a porous, crystalline metal-organic framework (MOF) that acts as a "crystalline sponge". researchgate.net
In a notable study, N-ethyl-o-toluidine was encapsulated within a crystalline sponge composed of {[(ZnBr2)3(TPT)2]·x(CHCl3)}n (where TPT is 2,4,6-tris(4-pyridyl)-1,3,5-triazine). researchgate.net The subsequent SXRD analysis allowed for the determination of the guest molecule's structure within the host's pores. researchgate.net This successful application demonstrates that should a single crystal of this compound prove difficult to grow, the crystalline sponge method presents a viable alternative for obtaining its solid-state structure. The data obtained from such an analysis would be crucial for understanding packing motifs and non-covalent interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the material's bulk properties.
Table 1: Crystallographic Analysis Method for a Related Toluidine Derivative
| Compound | Analytical Method | Host Framework | Key Finding | Reference |
|---|
Electron Paramagnetic Resonance (EPR) for Radical Intermediates or Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons. Such species include free radicals, radical ions, and transition metal complexes. For a molecule like this compound, EPR could be invaluable for studying transient radical intermediates that may form during chemical reactions or upon electrochemical oxidation.
No specific EPR studies focused solely on this compound are prominently reported. However, research on related structures provides a clear indication of its potential applications:
Benzyl Radical Formation : The "benzyl" moiety of the molecule is susceptible to hydrogen abstraction from its methylene (-CH2-) group to form a benzyl radical. This type of transient species is a key intermediate in various chemical reactions. For instance, the enzyme Benzylsuccinate Synthase is known to generate a transient, enzyme-bound benzyl radical as part of its catalytic cycle, which can be studied by EPR. d-nb.infokarger.com
Aminyl Radical Cations : The "toluidine" portion of the molecule, an aniline (B41778) derivative, can undergo oxidation to form a nitrogen-centered radical cation. High-resolution NMR studies of Ni(II) acetylacetonate (B107027) complexes with aniline and fluoroanilines have been used to investigate unpaired electron spin distribution, a property directly measured by EPR. researchgate.net The electrochemical generation of radical ions from aromatic amines is a well-established method for preparing samples for EPR analysis. acs.org
An EPR experiment on this compound could thus provide information on the g-factor and hyperfine coupling constants of any generated radical species. This data would reveal the distribution of the unpaired electron's spin density across the molecule, offering critical insights into its electronic structure and reactivity in radical-mediated processes.
Scanning Electron Microscopy (SEM) for Material Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to produce high-resolution images of a sample's surface topography. By scanning the surface with a focused beam of electrons, it provides detailed information about the material's morphology, texture, and composition at the micro- and nanoscale.
While SEM images of pure this compound are not available in the literature, studies on polymers and materials derived from its parent amine, o-toluidine, illustrate the utility of this technique.
Polymer Composites : In a study on novel poly(o-toluidine)-based metal composite materials, SEM analysis was crucial in describing the diverse morphologies of the synthesized materials. The images revealed structures that were spherical, pellet-like, porous, and rod-shaped, and confirmed the complete dispersion of reinforcement particles within the polymer matrix. researchgate.net
Corrosion Inhibiting Films : A Schiff base derived from o-toluidine was investigated as a corrosion inhibitor for mild steel. SEM micrographs of the steel surface after exposure clearly revealed the formation of a protective film by the inhibitor, demonstrating its film-forming ability. researchgate.net
These examples show that SEM would be a highly relevant technique for characterizing this compound if it were used as a monomer for polymerization or as a component in composite materials or surface coatings. The resulting images would provide essential data on particle size, shape, aggregation, and surface features.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a key analytical technique used to investigate the photophysical properties of molecules. It involves exciting a molecule with ultraviolet or visible light and measuring the light it emits at a longer wavelength. This provides information on a compound's absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime.
Specific fluorescence data for this compound is not documented, but extensive data exists for the structurally analogous compound N-Phenylbenzylamine (N-Benzylaniline), which lacks only the ortho-methyl group. photochemcad.com The photophysical properties of N-Phenylbenzylamine, measured in cyclohexane, provide a strong baseline for predicting the behavior of this compound.
Table 2: Photophysical Properties of the Analogous Compound N-Phenylbenzylamine in Cyclohexane
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (λabs) | 245 nm | photochemcad.com |
| Molar Absorptivity (ε) | 13,200 M-1cm-1 | photochemcad.com |
| Fluorescence Emission Maximum (λem) | 336 nm | photochemcad.com |
The introduction of an ortho-methyl group, as in this compound, would be expected to influence these properties. The methyl group can cause steric hindrance, potentially leading to a greater torsional angle between the phenyl ring and the nitrogen atom. This change in conformation could affect the extent of electronic conjugation and, consequently, might induce shifts in the absorption and emission maxima (either hypsochromic or bathochromic) and alter the fluorescence quantum yield. Studies on other toluidine derivatives have shown that substitutions can lead to shifts in spectral bands and changes in fluorescence efficiency. researchgate.net A detailed fluorescence study of this compound would be necessary to quantify these effects and fully characterize its excited-state behavior.
Coordination Chemistry and Metal Complexes of N Benzyl O Toluidine
Synthesis and Characterization of N-Benzyl-o-toluidine Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the amine with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt. The formation of these complexes is often facilitated by the use of a base to deprotonate the amine or to assist in C-H activation for cyclometalation. Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction, to elucidate their structural and electronic properties.
This compound can coordinate to a metal center in several ways. The most straightforward mode is simple N-coordination, where the nitrogen lone pair donates to the metal. However, the presence of aryl and benzyl (B1604629) groups allows for more complex binding, most notably through cyclometalation. In this process, the ligand acts as a bidentate C,N-donor, with coordination of the nitrogen atom and the formation of a metal-carbon bond at the ortho position of either the tolyl or the benzyl ring. This results in the formation of a stable five- or six-membered metallacycle.
The stereochemistry of such complexes can be complex. The nitrogen atom in a coordinated secondary amine can become a stereocenter, in addition to any chirality at the metal center. For cyclometalated complexes of related chiral amines, the formation of specific diastereomers is often observed, influenced by the steric interactions between the ligand substituents and the other ligands on the metal. ntu.edu.sgacs.org For instance, in cycloiridated 1-naphthylethanamine complexes, specific diastereomers with defined chirality at both the metal and the coordinated carbon are formed. ntu.edu.sg
Table 1: Potential Ligand Binding Modes of this compound
| Binding Mode | Description | Potential Metallacycle Size |
| N-Monodentate | The ligand binds to the metal center only through the nitrogen atom. | N/A |
| C,N-Chelation (ortho-tolyl) | The ligand binds through the nitrogen atom and an ortho-carbon of the tolyl group. | 5-membered |
| C,N-Chelation (ortho-benzyl) | The ligand binds through the nitrogen atom and an ortho-carbon of the benzyl group. | 6-membered |
The coordination sphere of a metal complex containing this compound would be significantly influenced by the ligand's binding mode and the nature of the metal. In a simple N-coordinated complex, the geometry would be determined by the other ligands present. However, in a C,N-cyclometalated complex, the ligand itself imposes significant geometric constraints.
For example, cyclometalated palladium(II) and platinum(II) complexes with secondary amines often exhibit a square planar geometry. liverpool.ac.uk The N-M and C-M bond lengths and the bite angle of the chelate ring are key structural parameters. In related cyclometalated ruthenium(II) complexes with secondary benzylamines, the metal center adopts a pseudo-octahedral geometry, with the cyclometalated ligand, a benzene (B151609) ring, and other ligands defining the coordination sphere. acs.org The conformation of the resulting five-membered metallacycle is often a key feature, with specific envelope or twist conformations being preferred. acs.org
Table 2: Representative Structural Data for Cyclometalated Secondary Amine Complexes Data for analogous systems in the absence of specific data for this compound complexes.
| Complex Type | Metal | M-N Bond Length (Å) | M-C Bond Length (Å) | N-M-C Bite Angle (°) | Reference |
| Iridacycle | Iridium | 2.151 | 2.040 | 76.7 | ntu.edu.sg |
| Ruthenacycle | Ruthenium | ~2.1-2.2 | ~2.0-2.1 | ~80 | acs.org |
| Palladacycle | Palladium | ~2.05 | ~2.00 | ~81 | researchgate.net |
Catalytic Applications of this compound Metal Complexes
While there is no direct literature on the catalytic applications of isolated this compound metal complexes, their potential can be inferred from the catalytic activity of related cyclometalated complexes and from reactions where this compound might be formed in situ. Cyclometalated complexes, particularly those of palladium, rhodium, and iridium, are well-known catalysts for a variety of organic transformations.
Metal complexes of this compound would primarily be employed in homogeneous catalysis , where the catalyst is dissolved in the reaction medium. The solubility of such complexes can be tuned by modifying the ligand structure.
In some cases, these homogeneous catalysts can be immobilized on solid supports to create heterogeneous catalysts . This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. For example, palladium complexes have been supported on polymers and inorganic materials for use in cross-coupling and hydrogenation reactions.
The steric and electronic properties of the this compound ligand would be expected to influence the selectivity and efficiency of its metal complexes in catalysis. The bulky o-tolyl group could play a crucial role in controlling the access of substrates to the metal center, thereby influencing regioselectivity and stereoselectivity.
N-Alkylation of Amines: Iridium and ruthenium complexes are known to catalyze the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.orgacs.org In such reactions, a complex of this compound could potentially be formed in situ when o-toluidine (B26562) is alkylated with benzyl alcohol. scispace.comhbni.ac.in The efficiency of these catalytic systems can be high, with good to excellent yields of the N-alkylated products. beilstein-journals.org
Cross-Coupling Reactions: Cyclometalated palladium complexes are highly effective catalysts for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and C-H arylation reactions. liverpool.ac.ukrsc.org A hypothetical palladacycle of this compound could be an active catalyst for such transformations. The stability of the cyclometalated structure can enhance catalyst lifetime and efficiency.
Table 3: Potential Catalytic Applications of this compound Metal Complexes and Performance of Analogous Systems
| Reaction Type | Metal | Catalyst System | Substrate Scope | Efficiency/Selectivity | Reference |
| N-Alkylation of Amines | Manganese | Mn(CO)₅Br / Ligand | Anilines, benzyl alcohols | Moderate to good yields (up to 95%) | beilstein-journals.org |
| N-Alkylation of Amines | Ruthenium | [RuCl₂(p-cymene)]₂ / PN Ligand | Anilines, benzyl alcohols | Good yields (up to 92%) | scispace.com |
| ortho-Arylation | Palladium | Pd(OAc)₂ | Benzylic heterocycles, arylboronic acid pinacol (B44631) esters | Modest to good yields | rsc.org |
Theoretical Chemistry and Computational Studies of N Benzyl O Toluidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the chemical reactivity of N-Benzyl-o-toluidine. These calculations provide insights into how the molecule will interact with other chemical species.
Frontier Molecular Orbitals (HOMO-LUMO): The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the region most likely to accept electrons, indicating its electrophilic character. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. doi.org A smaller gap suggests the molecule is more polarizable and reactive.
For Schiff bases derived from toluidine, DFT calculations have been used to determine these orbital energies. researchgate.netresearchgate.net For instance, in a related Schiff base, N-trans-cinnamylidene-m-toluidine, DFT calculations at the B3LYP/6–311++G(d,p) level determined the HOMO energy to be -5.67 eV and the LUMO energy to be -1.41 eV, resulting in an energy gap of 4.26 eV. researchgate.net Similar calculations for this compound would elucidate its electronic behavior.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net In this compound, the nitrogen atom and the π-systems of the aromatic rings would be expected to be electron-rich regions, while the hydrogen atom on the amine group would be electron-deficient.
Global Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These descriptors provide a quantitative basis for the predictions made from frontier orbital analysis.
Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of the molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic power. |
This table outlines the common reactivity descriptors that can be derived from quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. researchgate.net For this compound, NBO analysis can quantify the stabilization energy associated with interactions such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent aromatic rings. These interactions are crucial for understanding the molecule's stability and conformational preferences.
Reaction Mechanism Elucidation through Computational Modeling (e.g., Homolytic Fission)
Computational modeling is a powerful method for elucidating complex reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation energies. peerj.commdpi.com
Homolytic Fission: Homolytic bond cleavage is a process where a chemical bond breaks, and each fragment retains one of the shared electrons, resulting in the formation of two radicals. This type of reaction can often be initiated by heat or light (photolysis). acs.org For this compound, several bonds could potentially undergo homolytic fission, such as the benzylic C-N bond or a C-H bond of the methylene (B1212753) bridge.
Computational studies, often using DFT, can model the energy requirements for such processes. For example, calculations can determine the bond dissociation energy (BDE) for the N-CH₂ bond. A lower BDE indicates a greater susceptibility to homolytic cleavage. The mechanism of radical formation via photolysis or thermolysis can be investigated by locating the relevant transition states on the potential energy surface. liverpool.ac.uk Computational studies on the decomposition of similar compounds have shown that homolytic cleavage pathways can be modeled to determine their activation free energies, providing insight into whether such a reaction is likely under specific conditions. liverpool.ac.uk
Other Reaction Mechanisms: Computational chemistry can also be used to explore other reaction types. For instance, the formation of this compound often proceeds via the reductive amination of benzaldehyde (B42025) with o-toluidine (B26562), which involves the initial formation of a Schiff base (imine). The mechanism of this imine formation has been studied computationally. peerj.comresearchgate.net These studies show that in the absence of a solvent or catalyst, the reaction has a high activation energy. However, the presence of a second amine molecule can assist in proton transfer, lowering the energy barrier of the transition state, although the activation energy may still be significant. researchgate.net
Table 2: Example of Calculated Activation Energies for Amine-Aldehyde Reaction Steps
| Reacting System | Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Benzaldehyde + o-toluidine | Carbinolamine formation (uncatalyzed) | DFT | 55.4 - 70.6 | researchgate.net |
| Benzaldehyde + o-toluidine | Carbinolamine formation (base-assisted) | DFT | ~30 | researchgate.net |
| Polystyrene hydroperoxide | Homolytic O-O cleavage | DFT (B3LYP-D3) | 30.0 | liverpool.ac.uk |
This table presents sample data from computational studies on related reactions, illustrating how activation energies are calculated to compare different mechanistic pathways.
Prediction of Spectroscopic Properties and Conformational Analysis
Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules and analyzing their conformational landscapes. These predictions can aid in the interpretation of experimental data and provide structural information that is difficult to obtain otherwise. mdpi.comresearchgate.net
Conformational Analysis: this compound has several rotatable single bonds, leading to a complex conformational space. The key dihedral angles that define its shape are the C-C-N-C and C-N-C-C angles. Computational methods can be used to perform a systematic scan of the potential energy surface (PES) by rotating these bonds to locate all stable low-energy conformers. mdpi.comscielo.br For each identified conformer, a geometry optimization is performed, typically using DFT methods, to find the precise minimum energy structure. scielo.br The relative energies of these conformers can then be used to calculate their expected populations at a given temperature using a Boltzmann distribution analysis. uncw.edu
Prediction of NMR Spectra: Once the stable conformers and their populations are known, their NMR spectra can be calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to compute the isotropic magnetic shielding tensors for each nucleus. mdpi.comuncw.edu These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The final predicted spectrum is a weighted average of the spectra of the individual conformers based on their Boltzmann populations. scielo.bruncw.edu This approach allows for a direct comparison with experimental ¹H and ¹³C NMR spectra, aiding in signal assignment and structural confirmation. researchgate.net
Prediction of Vibrational Spectra (IR and Raman): Theoretical calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. After optimizing the molecular geometry, a frequency calculation is performed. doi.orgmdpi.com This provides a set of vibrational modes and their corresponding frequencies and intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. doi.org The analysis of the atomic motions involved in each vibrational mode, known as Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of each peak in the experimental spectrum to a specific molecular vibration (e.g., N-H stretch, C=C bend). researchgate.net
Materials Science and Electrochemical Applications of N Benzyl O Toluidine and Derived Polymers
Integration into Intrinsically Conducting Polymer Systems
The integration of N-Benzyl-o-toluidine into intrinsically conducting polymer (ICP) systems is primarily approached through polymerization strategies. Polyaniline and its derivatives, like poly(o-toluidine), are known for their straightforward synthesis via chemical or electrochemical oxidation. d-nb.inforsc.org These polymers possess a conjugated π-electron system responsible for their electrical conductivity. capes.gov.br The presence of substituents on the aromatic ring or the nitrogen atom can tailor the polymer's properties, such as solubility and processability, which are often drawbacks for the parent polyaniline. digitellinc.comrsc.org
For this compound, the bulky benzyl (B1604629) group attached to the nitrogen atom is anticipated to introduce significant steric hindrance. This can affect the polymerization mechanism and the final polymer structure, potentially leading to lower molecular weight polymers compared to poly(o-toluidine). However, this N-substitution is also likely to enhance the solubility of the polymer in common organic solvents, a significant advantage for processability. kpi.uaresearchgate.net
Homopolymerization: The homopolymerization of this compound would likely proceed via oxidative coupling, similar to other aniline (B41778) derivatives. This can be achieved through chemical or electrochemical methods.
Chemical Oxidative Polymerization: This method involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate (APS) or ferric chloride (FeCl₃), in an acidic medium. capes.gov.brmsstate.edu The polymerization of o-toluidine (B26562) has been successfully carried out using this technique to yield poly(o-toluidine). msstate.edumdpi.com For this compound, a similar approach could be adopted. However, the steric hindrance from the benzyl group might necessitate modified reaction conditions, such as a higher monomer concentration or a different oxidant, to achieve a reasonable polymer yield and molecular weight. The N-substitution can make the homopolymerization of substituted monomers more challenging, sometimes resulting in short-chain, highly soluble oligomers that are difficult to isolate. mdpi.com
Electrochemical Polymerization: This technique involves the direct oxidation of the monomer at an electrode surface to form a polymer film. scholarsresearchlibrary.comunlv.edu It offers excellent control over the thickness and morphology of the resulting polymer film. While o-toluidine can be electropolymerized, the process can be complex and may not always yield stable, homogeneous films. researchgate.net The N-benzyl group in this compound would likely increase the oxidation potential required for polymerization compared to o-toluidine due to its electron-donating nature and steric effects.
Copolymerization: To overcome the potential difficulties in homopolymerization and to tailor the material properties, copolymerization is a viable strategy. This compound could be copolymerized with other monomers, such as aniline or pyrrole (B145914). d-nb.inforesearchgate.net
Copolymerization with Aniline: Copolymerizing this compound with aniline could balance the enhanced solubility provided by the N-benzyl group with the superior electrical conductivity and film-forming properties of polyaniline. The feed ratio of the two monomers would be a critical parameter to control the final properties of the copolymer. capes.gov.br
Copolymerization with Pyrrole: Copolymers of pyrrole and o-toluidine have been synthesized to obtain coatings with good stability and quality. researchgate.net A similar strategy with this compound could yield functional materials with a unique set of electrochemical and physical properties.
The table below summarizes potential polymerization strategies and expected outcomes for Poly(this compound), based on established findings for related polymers.
| Polymerization Strategy | Monomers | Typical Oxidant/Method | Expected Polymer Characteristics | Reference for Analogy |
| Homopolymerization | This compound | Ammonium Persulfate (APS) | Enhanced solubility, potentially lower conductivity and molecular weight compared to POT. | msstate.edumdpi.com |
| This compound | Electrochemical Oxidation | Controlled film deposition, higher oxidation potential required. | researchgate.net | |
| Copolymerization | This compound, Aniline | Chemical or Electrochemical | Tunable properties balancing solubility and conductivity. | capes.gov.br |
| This compound, Pyrrole | Electrochemical Oxidation | Potentially improved film quality and stability. | researchgate.net |
Electrochemical Performance in Energy Storage Devices (e.g., Electrodes, Capacitors)
Polymers derived from this compound are expected to be electroactive, meaning they can undergo reversible redox reactions, making them candidates for applications in energy storage devices like supercapacitors and batteries. d-nb.inforesearchgate.net The electrochemical performance is largely dictated by the stability of the polymer during repeated charging and discharging cycles and its specific capacitance.
The redox behavior of polyaniline derivatives involves transitions between different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). capes.gov.br The presence of the N-benzyl group would influence the potentials at which these transitions occur. rsc.org Research on poly(o-toluidine)-based materials has shown their potential for use as electroactive agents due to their reversible anodic and cathodic peaks in cyclic voltammetry studies. researchgate.net These materials exhibit properties suitable for electrode and capacitor technologies. researchgate.net
The table below outlines the anticipated electrochemical properties of poly(this compound) in comparison to polyaniline and poly(o-toluidine).
| Polymer | Expected Specific Capacitance | Expected Cyclic Stability | Key Advantages | Key Disadvantages | Reference for Analogy |
| Polyaniline (PANI) | High | Moderate | High conductivity, low cost. | Poor solubility and processability. | digitellinc.com |
| Poly(o-toluidine) (POT) | Moderate to High | Good | Better solubility than PANI. | Lower conductivity than PANI. | d-nb.inforsc.org |
| Poly(this compound) (Hypothetical) | Moderate | Potentially Good | High solubility, good processability. | Potentially lower conductivity and capacitance. | rsc.orgkpi.ua |
Development of Metal Composite Materials with Electrochemical Properties
Incorporating metal or metal oxide nanoparticles into a conducting polymer matrix is a common strategy to create composite materials with enhanced electrochemical properties. researchgate.net These composites can exhibit synergistic effects, combining the high conductivity and capacitance of the polymer with the high surface area and stability of the inorganic component.
Research on poly(o-toluidine) has demonstrated the successful synthesis of novel composite materials with metal oxides like tungsten (IV) oxide (WO₂), cerium (IV) oxide (CeO₂), and iron (III) oxide (Fe₂O₃) via emulsion polymerization and blending techniques. researchgate.net These composites have shown promising results for use in electrodes and capacitors, exhibiting reversible redox behavior and good electrical and storage properties. researchgate.net The polymer matrix effectively encapsulates the metal oxide particles, leading to a diverse morphology that can be beneficial for electrochemical applications. researchgate.net
Given the expected high solubility of poly(this compound), it could serve as an excellent matrix for the dispersion of metal and metal oxide nanoparticles. The improved processability would allow for the fabrication of homogeneous composite films. The N-benzyl groups might also act as coordinating sites for metal ions, facilitating the in-situ formation of nanoparticles within the polymer matrix. The resulting composite materials could have applications in various electrochemical technologies, including energy storage and electrocatalysis.
The table below details potential composite systems based on a hypothetical poly(this compound) matrix.
| Composite System | Reinforcement Material | Potential Synthesis Method | Anticipated Properties | Potential Applications | Reference for Analogy |
| P(NBOT)/Metal Oxides | WO₂, CeO₂, Fe₂O₃ | In-situ polymerization, Blending | Enhanced specific capacitance, improved cyclic stability, synergistic redox activity. | Supercapacitor electrodes, Battery cathodes. | researchgate.net |
| P(NBOT)/Noble Metals | Pt, Pd, Au | Electrochemical deposition | High electrocatalytic activity, enhanced conductivity. | Electrocatalysts for fuel cells, Electrochemical sensors. | unlv.edu |
| P(NBOT)/Carbon Nanomaterials | Graphene, Carbon Nanotubes | Solution mixing | High surface area, improved mechanical strength and conductivity. | High-performance supercapacitors, Flexible electronics. | rsc.org |
Environmental Fate and Ecotoxicological Considerations
Abiotic Transformation Processes (e.g., Chemical Hydrolysis)
Abiotic transformation processes are crucial in determining the persistence of a chemical in the environment. For N-Benzyl-o-toluidine, key processes would include hydrolysis and photolysis.
Chemical Hydrolysis: this compound, an N-substituted aniline (B41778), is generally expected to be resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-nitrogen bond in the amine group is relatively stable and does not readily undergo hydrolysis. While extreme pH or temperature conditions could potentially lead to slow degradation, it is not considered a significant removal pathway in the environment.
Photolysis: Aromatic amines can undergo phototransformation in the presence of sunlight. The absorption of UV radiation can lead to the formation of reactive intermediates and subsequent degradation. While specific data for this compound is unavailable, related aromatic amines have been shown to undergo photolysis in aqueous environments. The rate and extent of this process would depend on factors such as water clarity, depth, and the presence of photosensitizing agents.
Atmospheric Oxidation: In the atmosphere, volatile and semi-volatile organic compounds can be degraded by reacting with photochemically produced hydroxyl radicals (OH). The rate of this reaction is a key factor in determining the atmospheric lifetime of a compound. For aromatic compounds like this compound, this is likely to be a significant degradation pathway in the gas phase.
Table 1: Estimated Abiotic Transformation of this compound
| Process | Expected Significance | Influencing Factors |
|---|---|---|
| Chemical Hydrolysis | Low | pH, Temperature |
| Aqueous Photolysis | Moderate | Sunlight Intensity, Water Clarity |
Environmental Distribution and Sorption Behavior (e.g., Soil Sorption)
The distribution of this compound in the environment will be governed by its physical and chemical properties, particularly its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).
Environmental Distribution: Based on its structure, this compound is expected to have low to moderate water solubility and a relatively high octanol-water partition coefficient, suggesting a tendency to partition from water into organic phases. If released into the environment, it is likely to adsorb to soil and sediment particles rather than remaining in the water column. Its potential for volatilization from water or soil surfaces is expected to be low to moderate.
Soil Sorption: The sorption of organic compounds to soil is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). For non-ionic organic compounds, Koc is strongly correlated with Kow. Given the expected high Kow for this compound, it is predicted to have a high Koc value, indicating strong adsorption to soil organic matter. This strong sorption would limit its mobility in soil and reduce the likelihood of it leaching into groundwater. The sorption of N-substituted anilines can also be influenced by soil pH, as the amine group can be protonated at lower pH values, potentially increasing its interaction with negatively charged soil components like clay minerals.
Table 2: Predicted Environmental Distribution and Sorption of this compound
| Parameter | Predicted Value/Behavior | Implication |
|---|---|---|
| Water Solubility | Low to Moderate | Tends to partition out of water |
| Log Kow | High (estimated) | Potential for bioaccumulation; strong sorption |
Ecotoxicity Assessments (e.g., Aquatic Organisms)
Specific ecotoxicity data for this compound are not available. Therefore, the potential toxicity to aquatic organisms is inferred from data on related aromatic amines and benzyl (B1604629) compounds.
Aquatic Toxicity: Aniline and its derivatives are known to be toxic to aquatic organisms. The mode of toxic action is often narcosis, where the chemical disrupts cell membranes. The toxicity of these compounds generally increases with increasing hydrophobicity (higher Kow). Given its structure, this compound is expected to be more hydrophobic than o-toluidine (B26562) and is therefore predicted to be more toxic to aquatic life.
Acute toxicity is typically measured as the concentration that is lethal to 50% of the test organisms (LC50) over a short period (e.g., 96 hours for fish) or the concentration that causes an effect in 50% of the organisms (EC50) (e.g., immobilization of Daphnia magna). Chronic toxicity assesses longer-term effects on survival, growth, and reproduction.
Table 3: Estimated Acute Aquatic Toxicity of this compound (based on surrogate data)
| Organism | Endpoint (96-hr LC50/48-hr EC50) | Predicted Toxicity Range (mg/L) |
|---|---|---|
| Fish (e.g., Fathead Minnow) | LC50 | 1 - 10 (Moderately to Highly Toxic) |
| Invertebrate (e.g., Daphnia magna) | EC50 | 1 - 10 (Moderately to Highly Toxic) |
| Algae (e.g., Pseudokirchneriella subcapitata) | EC50 | 1 - 10 (Moderately to Highly Toxic) |
Note: These are estimated ranges based on the toxicity of structurally similar aromatic amines and the principle of increasing toxicity with increasing hydrophobicity. Actual values may differ.
Mutagenicity and Genotoxicity in Environmental Contexts
There is no specific information on the mutagenicity or genotoxicity of this compound. However, the genotoxic potential of its parent compound, o-toluidine, has been studied.
O-toluidine has been shown to be genotoxic and is classified as a probable human carcinogen. It can induce DNA damage and mutations in various test systems. The metabolic activation of aromatic amines is often a prerequisite for their genotoxic effects. It is plausible that this compound could be metabolized in organisms to release o-toluidine, which would then pose a genotoxic risk. However, without specific testing of this compound, its mutagenic and genotoxic potential remains uncertain. In silico (computer-based) models for predicting mutagenicity based on chemical structure could provide an initial assessment, but experimental data would be required for confirmation.
Future Research Directions and Emerging Applications
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of N-benzyl-o-toluidine often involves methods that are not environmentally friendly. For instance, a common route is the condensation reaction of o-toluidine (B26562) with benzaldehyde (B42025), followed by reduction. ontosight.ai Another method involves the reaction of sodium N-formyl-m-toluidine with benzyl (B1604629) chloride, followed by hydrolysis. orgsyn.org These methods often require harsh reaction conditions, toxic reagents, and generate significant waste.
Future research is focused on developing greener and more efficient synthetic pathways. One promising approach is the use of solvent-free and catalyst-free reaction conditions. For example, the reaction of p-tolualdehyde with o-toluidine has been shown to produce the corresponding imine in high yield without the need for a solvent or catalyst. scirp.org This methodology could potentially be adapted for the synthesis of this compound.
Another area of exploration is the use of heterogeneous catalysts that can be easily recovered and reused. For instance, a mixed catalyst system of palladium on carbon (Pd/C) and niobic acid on carbon (Nb2O5/C) has been shown to be effective for the hydrogenative deprotection of N-benzyl groups. acs.orgresearchgate.netnih.gov Such catalytic systems could be applied to the reductive amination of benzaldehyde with o-toluidine, providing a more sustainable route to this compound. Research into ultrasound-assisted synthesis and the use of environmentally benign solvents like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) for similar reactions also shows promise for greener synthetic protocols. researchgate.nettandfonline.com
Exploration of Novel Chemical Reactivity and Catalytic Applications
The chemical reactivity of this compound is an area ripe for exploration. The thermal pyrolysis of this compound has been studied, revealing a free radical mechanism that leads to a variety of products including ammonia (B1221849), toluene (B28343), bibenzyl, and various rearranged amine and indole (B1671886) derivatives. oup.com This suggests potential applications in synthetic chemistry where controlled radical reactions are desired.
The N-benzyl group is a common protecting group in organic synthesis. acs.orgnih.gov The development of new methods for the selective deprotection of the N-benzyl group in molecules like this compound is an active area of research. The aforementioned Pd/C and Nb2O5/C catalytic system is a prime example of this, offering a mild and efficient deprotection method. acs.orgresearchgate.netnih.gov
Furthermore, derivatives of this compound could serve as ligands in catalysis. The nitrogen atom can coordinate to metal centers, and the steric and electronic properties of the ligand can be tuned by modifying the aromatic rings. This could lead to the development of new catalysts for a variety of organic transformations.
Design of Advanced Functional Materials with this compound Scaffolds
The structural scaffold of this compound makes it an interesting building block for the design of advanced functional materials. The aromatic rings provide a platform for introducing various functional groups, which can impart specific properties to the resulting materials.
For instance, the incorporation of this compound derivatives into polymer backbones could lead to materials with unique thermal, optical, or electronic properties. The amine functionality can also be used to crosslink polymers, enhancing their mechanical strength and stability. There is potential for this compound derivatives to be used in the development of dyes and pigments, similar to its precursor, o-toluidine. iarc.fr
Research into aggregation-induced emission (AIE) materials and magnetic materials could also benefit from the incorporation of this compound scaffolds. ambeed.com The specific molecular structure might contribute to unique photophysical or magnetic behaviors.
Comprehensive Mechanistic Biological and Toxicological Investigations of this compound Itself
A thorough understanding of the biological and toxicological effects of this compound is crucial for its safe handling and potential future applications. While data on this compound itself is limited, information on its parent compound, o-toluidine, provides a starting point for investigation.
o-Toluidine is classified as a known human carcinogen, primarily linked to bladder cancer. wikipedia.org Its metabolism involves N-hydroxylation to form the carcinogenic metabolite N-hydroxy-o-toluidine, which can bind to DNA and cause damage. wikipedia.org It is plausible that this compound could be metabolized in a similar manner, potentially releasing o-toluidine or its metabolites.
Future research should focus on detailed in vitro and in vivo studies to elucidate the metabolic pathways of this compound. This includes identifying the enzymes involved, the metabolites formed, and their potential for DNA adduction and genotoxicity. researchgate.net Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential. Investigations into its potential to induce oxidative stress and cellular damage are also warranted. wikipedia.org Furthermore, the environmental fate and ecotoxicity of this compound need to be assessed to understand its potential impact on ecosystems. scbt.comeuropa.eu
Below is a table summarizing some of the known properties of this compound:
| Property | Value | Source |
| Molecular Formula | C14H15N | nist.govepa.gov |
| Molecular Weight | 197.2756 g/mol | nist.gov |
| CAS Registry Number | 5405-13-0 | nist.govepa.gov |
| Boiling Point | 303 °C (Experimental) | epa.gov |
| Melting Point | 60.0 °C (Experimental) | epa.gov |
A comparative table of related compounds is provided below:
| Compound Name | CAS Number | Molecular Formula |
| This compound | 5405-13-0 | C14H15N |
| o-Toluidine | 95-53-4 | C7H9N |
| Benzaldehyde | 100-52-7 | C7H6O |
| Benzylamine | 100-46-9 | C7H9N |
| N-Methyl-o-toluidine | 611-21-2 | C8H11N |
| N-Benzylidene-o-toluidine | 5877-55-4 | C14H13N |
| N-benzyl-m-toluidine | 5405-17-4 | C14H15N |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N-Benzyl-o-toluidine in laboratory settings?
- Methodological Answer : When handling this compound, prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., dust respirators) is essential to avoid inhalation of aerosols. Immediate decontamination of spills requires adsorbent materials and disposal via hazardous waste protocols. Always consult updated SDS for storage and degradation risks, as prolonged storage may increase hazards .
Q. How can researchers synthesize and characterize this compound with reproducibility?
- Methodological Answer : Synthesis should follow peer-reviewed protocols with precise stoichiometric ratios and reaction conditions (e.g., solvent, temperature). Characterization requires a combination of NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>98% as per supplier data), and mass spectrometry for molecular weight verification (227.31 g/mol). Report retention times, solvent systems, and calibration standards to ensure reproducibility .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to minimize degradation. Monitor for color changes or precipitation, which indicate decomposition. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life. Avoid incompatible materials like strong oxidizers, as thermal decomposition may release toxic gases (e.g., CO, NOx) .
Advanced Research Questions
Q. How should researchers resolve contradictions in experimental data involving this compound’s reactivity?
- Methodological Answer : Conduct systematic contradiction analysis by isolating variables (e.g., solvent polarity, catalyst loading). Use Design of Experiments (DoE) to identify interactions between parameters. For instance, discrepancies in reaction yields may arise from trace moisture; employ Karl Fischer titration to quantify water content. Cross-validate results with alternative techniques (e.g., FTIR vs. Raman spectroscopy) .
Q. What methodologies are recommended for analyzing degradation products of this compound?
- Methodological Answer : Employ LC-MS/MS to identify degradation byproducts. Compare fragmentation patterns with databases (e.g., NIST Chemistry WebBook). Accelerated degradation studies under UV light or elevated temperatures can simulate long-term stability. Quantify toxic byproducts (e.g., aromatic amines) using EPA-compliant methods .
Q. How can this compound’s electronic properties be modified to enhance its utility in catalytic applications?
- Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) via electrophilic substitution. Computational modeling (DFT or MD simulations) predicts electronic effects on reactivity. Validate with cyclic voltammetry to measure redox potentials and Hammett plots to correlate substituent effects with reaction rates .
Q. What strategies improve reproducibility in multi-step syntheses involving this compound?
- Methodological Answer : Document batch-specific variables (e.g., reagent lot numbers, humidity) in supplementary materials. Use internal standards (e.g., deuterated analogs) for quantitative NMR. Publish detailed procedural videos or interactive spectra in open-access repositories to enable peer validation .
Q. How can computational tools predict this compound’s interactions in supramolecular systems?
- Methodological Answer : Utilize molecular docking software (e.g., AutoDock) to model host-guest interactions. Pair with spectroscopic data (e.g., UV-Vis titration) to calculate binding constants. Validate predictions using X-ray crystallography or NMR titration experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
